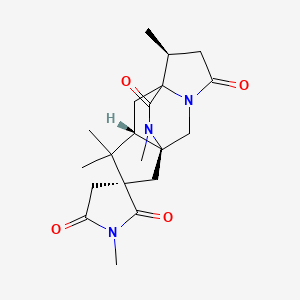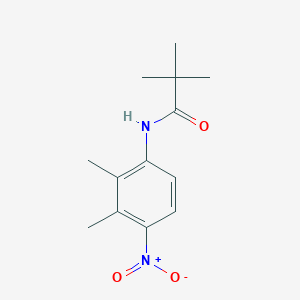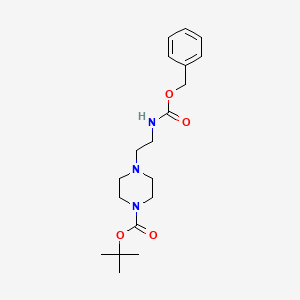
(1-Propyl-piperidin-4-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” is a related compound with the molecular formula C16H23NO2 . Another related compound is “C-(1-Propyl-piperidin-4-yl)-methylamine” with the molecular formula C9H20N2 .
Molecular Structure Analysis
The molecular structure of “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” has been analyzed and its molecular weight is 261.36 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” include a molecular weight of 261.36 g/mol, a XLogP3-AA of 3.2, no hydrogen bond donors, 3 hydrogen bond acceptors, 5 rotatable bonds, an exact mass of 261.172878976 g/mol, a monoisotopic mass of 261.172878976 g/mol, a topological polar surface area of 29.5 Ų, 19 heavy atoms, and a complexity of 285 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific structure of “(1-Propyl-piperidin-4-yl)-acetic acid” allows it to interact with proteins in a way that can help identify protein modifications and interactions, aiding in the understanding of cellular processes .
Pharmaceutical Testing
In the pharmaceutical industry, “2-(1-propylpiperidin-4-yl)acetic acid hydrochloride” is used as a high-quality reference standard. This ensures the accuracy and reliability of pharmaceutical testing, which is crucial for drug development and quality control .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive functional groups make it a versatile precursor for synthesizing a variety of complex molecules, which can have potential applications in developing new drugs or materials .
Molecular Modeling
“2-(1-propylpiperidin-4-yl)acetic acid” can be used in computational studies for molecular modeling. Its structure can be optimized using various computational methods to predict the molecule’s behavior in different environments, which is valuable for drug design .
Biochemical Research
Researchers use this compound in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Its unique structure can mimic certain biological molecules, making it useful for understanding how drugs interact with their targets .
Analytical Chemistry
In analytical chemistry, “2-(1-propylpiperidin-4-yl)acetic acid” is used as a standard for calibrating instruments like HPLC and mass spectrometers. This helps in the precise measurement of chemical substances in various samples .
Material Science
The compound’s properties are explored in material science for creating novel materials with specific characteristics. It could be used to modify the surface properties of materials or to create new polymer structures .
Educational Purposes
Lastly, “(1-Propyl-piperidin-4-yl)-acetic acid” is used in academic settings for educational purposes. It provides a practical example for students learning about organic chemistry and the application of functional group chemistry in real-world scenarios .
Eigenschaften
IUPAC Name |
2-(1-propylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNJHSMOWSYJLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propyl-piperidin-4-yl)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)









![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)